1-Benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid is a chemical compound classified within the pyrrolidine family, characterized by a five-membered nitrogen-containing heterocycle. Its molecular formula is and it has a molecular weight of 247.33 g/mol. This compound is recognized for its potential applications in medicinal chemistry and drug design, particularly due to its unique structural properties that may influence biological activity .
The synthesis of 1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid typically involves several key steps:
These synthetic routes may be optimized for industrial production by employing catalysts and controlled reaction conditions to enhance yield and purity.
The molecular structure of 1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid features a pyrrolidine ring substituted with a benzyl group at the nitrogen atom, an isopropyl group at the 4-position, and a carboxylic acid group at the 3-position.
Key structural data include:
1-Benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and amines, including:
These reactions are essential for modifying the compound's properties for specific applications in medicinal chemistry .
The mechanism of action for 1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid is not fully elucidated but is hypothesized to involve interaction with biological targets such as receptors or enzymes. The presence of the pyrrolidine ring and functional groups may influence binding affinity and specificity towards these targets, potentially leading to therapeutic effects .
While specific physical properties such as density, boiling point, and melting point are not consistently available for this compound, it is important to note that these properties can vary based on purity and form (e.g., salt vs. free acid).
The compound exhibits typical chemical behavior associated with carboxylic acids (e.g., acidity) and amines (e.g., nucleophilicity). It may also engage in hydrogen bonding due to the presence of both amine and carboxylic acid functional groups, which can affect solubility and reactivity in various solvents .
1-Benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid has potential applications in scientific research, particularly in medicinal chemistry where it may serve as a scaffold for developing new therapeutic agents. Its unique structure allows for systematic modification to explore structure–activity relationships crucial for drug discovery efforts . Additionally, its derivatives could be investigated for their pharmacological properties in treating various conditions due to their possible interactions with biological systems.
Asymmetric hydrogenation of enamine precursors enables efficient synthesis of chiral 1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid frameworks. The US8344161B2 patent details hydrogenation of 1-benzyl-4-aryl-2,5-dihydropyrrole-3-carboxylic acids using chiral Ru catalysts, achieving >95% ee when employing (S)-MeOBiphep ligands under mild H₂ pressure (15–50 bar) at 25–50°C [5]. Critical to success is the in situ protonation of the enamine substrate using HCl or H₂SO₄, which enhances catalyst-substrate coordination. This method enables gram-scale production of pharmacologically relevant intermediates with minimal racemization. The stereochemical outcome is controlled through ligand tuning—bulky electron-donating groups on phosphine ligands favor re-face approach of the substrate [5] [10].
Table 1: Enantioselective Hydrogenation Performance of Chiral Catalysts
| Catalyst System | Pressure (bar) | Temperature (°C) | ee (%) | Application Scope |
|---|---|---|---|---|
| Ru-(S)-MeOBiphep | 30 | 40 | >95 | 4-Aryl dihydropyrroles |
| Rh-(R)-Binap | 50 | 50 | 88 | 4-Alkyl dihydropyrroles |
| Ir-(S,S)-f-Binaphane | 15 | 25 | 92 | Sterically hindered dihydropyrroles |
Construction of the 4-isopropyl substituent employs stereocontrolled Michael addition strategies. A key approach involves conjugate addition of isopropylmagnesium bromide to chiral N-benzyl maleimides, followed by diastereoselective reduction (NaBH₄/CeCl₃) to afford the trans-3,4-disubstituted pyrrolidine motif with >20:1 dr [10]. Alternative routes utilize L-proline-derived organocatalysts for asymmetric Mannich reactions between aldehyde imines and acetone, installing the isopropyl group with 94% ee [5]. For cis-isomers, Pd-catalyzed decarboxylative alkylation of 4-(propan-2-ylidene)pyrrolidine-3-carboxylic acids proves effective, utilizing chiral PHOX ligands to control stereochemistry at C4 [10].
Nickel and copper catalysts enable critical C–C bond formations during pyrrolidine assembly. Ni(II)-catalyzed photoredox N-arylation permits installation of benzyl groups onto pyrrolidine nitrogens under mild conditions (room temperature, visible light), overcoming limitations of classical Buchwald-Hartwig protocols [3]. For the 4-isopropyl moiety, Cu-catalyzed three-component couplings using aldehydes, amines, and isopropylacetylene provide propargylamine intermediates, which undergo stereoselective hydrogenation with Lindlar’s catalyst [9]. Cyclization strategies feature Ru-catalyzed ring-closing metathesis of diallylglycine derivatives, forming 2,5-dihydropyrrole cores prior to isopropyl functionalization [5].
Orthogonal protection of the pyrrolidine nitrogen is essential during carboxylic acid functionalization. The Boc (tert-butyloxycarbonyl) group demonstrates ideal characteristics: it is introduced via Boc₂O in solvent-free conditions catalyzed by HClO₄–SiO₂ (yields >90%), and removed with TFA without affecting the benzyl group or isopropyl substituent [3] [8]. For acid-sensitive intermediates, the Cbz group (removed via Pd/C-H₂) offers compatibility. Notably, the hydrochloride salt of 1-benzyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid (CAS# 2095410-72-1) requires cold-chain storage to prevent decomposition during handling [2].
Table 2: Protecting Group Performance in Pyrrolidine Synthesis
| Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility Issues | Yield Range |
|---|---|---|---|---|
| Boc | Boc₂O/HClO₄-SiO₂ | TFA (neat), 25°C, 1h | None with benzyl/isopropyl | 90–95% |
| Cbz | CbzCl/Et₃N | 10% Pd/C, H₂ (1 atm), 6h | May reduce alkynes | 85–88% |
| Fmoc | Fmoc-OSu | 20% piperidine/DMF, 30 min | Base-sensitive esters | 78–82% |
Steric and electronic factors govern stereoselectivity during 4-isopropyl installation. Computational models reveal that the Re-face approach in hydrogenation is favored by 3.2 kcal/mol due to minimized A^(1,3)-strain between the isopropyl and C3-carboxylate [10]. In alkylation steps, lithium enolate formation from chiral glycine equivalents (e.g., Oppolzer’s sultam) directs isopropyl bromide attack via chelation control, achieving trans-selectivity (dr 18:1). For acid-catalyzed deprotections, tert-butyl cation scavengers (thiophenol) prevent N-alkylation side reactions during Boc removal [3] [5]. Kinetic studies of asymmetric hydrogenation show rate-determining H₂ insertion into Ru–enamide bonds, with enantioselectivity linked to torsional strain in the transition state [10].
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.: